Zonisamide

Description

This compound is a sulfonamide anticonvulsant used as an adjunctive therapy in adults with partial-onset seizures. this compound may act by blocking repetitive firing of voltage-gated sodium channels, leading to a reduction of T-type calcium channel currents or by binding allosterically to GABA receptors. This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate. This compound represents an alternative for patients that remain refractory to established antiepileptic drugs. In 1989, it was approved for commercial use in Japan. The US and Europe approved it in 2000 and 2005, respectively.

This compound is an Anti-epileptic Agent. The mechanism of action of this compound is as a Carbonic Anhydrase Inhibitor, and P-Glycoprotein Inhibitor. The physiologic effect of this compound is by means of Decreased Central Nervous System Disorganized Electrical Activity.

This compound is a new generation anticonvulsant that is typically used in combination with other antiepileptic medications for partial onset seizures. This compound has not been associated with elevations in serum aminotransferase levels and clinically apparent drug induced liver disease has been reported with its use but is very rare.

This compound is a sulfonamide derivative with an anticonvulsant property. The exact mechanism of action remains to be elucidated. This compound appears to block sodium and calcium channels, thereby stabilizing neuronal membranes and suppressing neuronal hyper-synchronization. Although this compound shows affinity for the gamma-aminobutyric acid (GABA)/benzodiazepine receptor ionophore complex, it does not potentiate the synaptic activity of GABA. In addition, this agent also facilitates both dopaminergic and serotonergic neurotransmission.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2000 and has 4 approved and 16 investigational indications.

This compound is a sulfonamide anticonvulsant approved for use as an adjunctive therapy in adults with partial-onset seizures. This compound may be a carbonic anhydrase inhibitor although this is not one of the primary mechanisms of action. This compound may act by blocking repetitive firing of voltage-gated sodium channels leading to a reduction of T-type calcium channel currents, or by binding allosterically to GABA receptors. This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate.

A benzisoxazole and sulfonamide derivative that acts as a CALCIUM CHANNEL blocker. It is used primarily as an adjunctive antiepileptic agent for the treatment of PARTIAL SEIZURES, with or without secondary generalization.

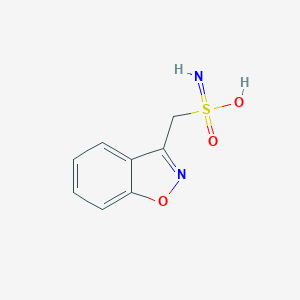

Structure

3D Structure

Properties

IUPAC Name |

1,2-benzoxazol-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQNRHZMVUUOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046023 | |

| Record name | Zonisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zonisamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>31.8 [ug/mL] (The mean of the results at pH 7.4), Sparingly sol in chloroform, n-hexane. Sol in methanol, ethanol, ethyl acetate, and acetic acid., In water, 0.80 mg/L, temp not specified, 2.09e+00 g/L | |

| Record name | SID49666067 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Zonisamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZONISAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zonisamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

3.3X10-6 mm Hg at 25 °C /Estimated/ | |

| Record name | ZONISAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White needles from ethyl acetate | |

CAS No. |

68291-97-4 | |

| Record name | Zonisamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68291-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zonisamide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068291974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zonisamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zonisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzisoxazole-3-methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZONISAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/459384H98V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZONISAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zonisamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161-163 °C, 160-163 °C, 161 - 163 °C | |

| Record name | Zonisamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZONISAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zonisamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Neuroprotective Effects of Zonisamide in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zonisamide (ZNS), a benzisoxazole derivative initially developed as an antiepileptic drug, has demonstrated significant neuroprotective properties in a variety of preclinical cellular models. Its multifaceted mechanism of action extends beyond the modulation of voltage-gated sodium and T-type calcium channels to encompass antioxidant, anti-inflammatory, anti-apoptotic, and mitochondrial-stabilizing effects. This technical guide provides a comprehensive overview of the in vitro evidence supporting this compound's neuroprotective potential. It details the experimental protocols used to elicit these findings, presents quantitative data in structured tables for comparative analysis, and visualizes the key molecular pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers exploring this compound as a therapeutic candidate for neurodegenerative diseases and acute neuronal injury.

Introduction

Neurodegenerative disorders such as Parkinson's disease and acute neuronal injuries like cerebral ischemia are characterized by progressive neuronal loss driven by complex pathological processes, including oxidative stress, mitochondrial dysfunction, neuroinflammation, and apoptosis.[1][2] this compound's established clinical use for epilepsy, combined with emerging preclinical evidence, points to its potential as a disease-modifying agent.[3] In cellular models, this compound has been shown to counteract the neurotoxic effects of various insults, including 1-methyl-4-phenylpyridinium (MPP+), rotenone, 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), and lipopolysaccharide (LPS).[4][5][6][7][8] This guide synthesizes the current understanding of this compound's neuroprotective actions at the cellular level, providing the necessary technical detail for replication and further investigation.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through several interconnected mechanisms. In vitro studies have elucidated its role in mitigating key drivers of neuronal cell death.

-

Anti-apoptotic Activity: this compound consistently demonstrates the ability to inhibit the apoptotic cascade. It has been shown to reduce the activity and cleavage of key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8.[4][6][7] This anti-apoptotic effect is a crucial downstream consequence of its other protective actions.

-

Reduction of Oxidative Stress: A primary mechanism of this compound is its potent antioxidant effect. It mitigates the production of reactive oxygen species (ROS), reduces lipid peroxidation, and bolsters the cell's endogenous antioxidant systems by increasing levels of reduced glutathione (GSH) and upregulating manganese superoxide dismutase (MnSOD).[4][5][9][10]

-

Preservation of Mitochondrial Function: this compound directly counters mitochondrial impairment, a central feature in many neurodegenerative models. It preserves the mitochondrial membrane potential (Δψm) and restores the mitochondrial oxygen consumption rate (OCR) in cells challenged with mitochondrial toxins like rotenone or inflammatory stimuli.[5][8][11]

-

Anti-inflammatory Effects in Glia: Beyond direct neuronal protection, this compound modulates neuroinflammation by acting on microglial cells. It can inhibit the activation of microglia, thereby reducing the release of pro-inflammatory cytokines like TNF-α and decreasing ROS production from sources such as NADPH oxidase (gp91phox).[8][12]

-

Modulation of Endoplasmic Reticulum (ER) Stress: this compound has been found to alleviate ER stress-induced cell death by upregulating the ubiquitin ligase HRD1, which helps manage the unfolded protein response.[6]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative outcomes from key cellular studies, providing a comparative look at this compound's efficacy across different models and assays.

| Table 1: Effect of this compound on Cell Viability and Apoptosis | ||||

| Cellular Model | Neurotoxin/Insult | This compound Concentration | Key Finding | Quantitative Result |

| HT22 Mouse Hippocampal Cells | Hydrogen Peroxide (H₂O₂) | Not Specified | Alleviated H₂O₂-induced apoptosis | Apoptosis Rate:- Control: 6.13%- H₂O₂: 39.33%- H₂O₂ + ZNS: 21.67%[7][13] |

| SH-SY5Y Human Neuroblastoma Cells | Rotenone (500 nM) | 10-100 µM | Dose-dependently suppressed cell damage and apoptosis | Confirmed via Annexin V/PI staining; specific percentages not detailed in abstract.[5] |

| SH-SY5Y Human Neuroblastoma Cells | Tunicamycin or 6-OHDA | Low µM concentrations | Prevented cell death and caspase-3 cleavage | Upregulation of HRD1 protein was observed.[6] |

| PC12 Rat Pheochromocytoma Cells | MPP+ (100 µM) | 100 µM | Attenuated toxicity and reduced caspase-3 activity | Caspase-3 activity was lower in the ZNS group than in the MPP+ group.[4] |

| Table 2: Effect of this compound on Oxidative Stress and Mitochondrial Function | ||||

| Cellular Model | Neurotoxin/Insult | This compound Concentration | Key Finding | Quantitative Result |

| PC12 Rat Pheochromocytoma Cells | MPP+ (100 µM) | 100 µM | Decreased lipid peroxidation and increased antioxidant levels | Lowered lipid peroxidation; increased reduced glutathione (GSH) and glutathione peroxidase.[4] |

| SH-SY5Y Human Neuroblastoma Cells | Rotenone (500 nM) | 10-100 µM | Decreased intracellular ROS and restored mitochondrial membrane potential | Dose-dependent effect observed.[5] |

| BV2 Mouse Microglia Cells | Lipopolysaccharide (LPS) | Not Specified | Prevented LPS-induced decrease in mitochondrial oxygen consumption | Significantly prevented the depressive effects of LPS on Oxygen Consumption Rate (OCR).[8][11] |

| SH-SY5Y Human Neuroblastoma Cells | Not Specified (Basal effect) | Not Specified | Upregulated levels of manganese superoxide dismutase (MnSOD) | Increased cell viability via MnSOD upregulation.[9][10] |

| Rat Corticostriatal Slices | Rotenone | 0.3, 1, 3, 10 µM | Protected against rotenone-induced loss of field potential amplitude | Significant reduction in toxicity observed at low concentrations.[14] |

Detailed Experimental Protocols

This section provides methodological details for key experiments cited in this guide, enabling a deeper understanding of the experimental context.

Rotenone-Induced Neurotoxicity in SH-SY5Y Cells

-

Objective: To assess this compound's ability to protect against mitochondrial complex I inhibition and subsequent oxidative stress and apoptosis.[5]

-

Cell Line: Human neuroblastoma SH-SY5Y cells, differentiated towards a neuronal phenotype.

-

Protocol:

-

Cells are cultured in appropriate media and seeded onto plates.

-

Pre-treatment: Cells are incubated with this compound at varying concentrations (e.g., 10 µM, 50 µM, 100 µM) for a specified period before toxin exposure.

-

Toxin Exposure: Culture medium is replaced with medium containing 500 nM rotenone, with or without this compound, and incubated for 24 hours.[5]

-

Endpoint Assays:

-

Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Apoptosis/Necrosis: Measured by flow cytometry after double staining with Annexin V-FITC and Propidium Iodide (PI).[5]

-

Intracellular ROS: Quantified using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Mitochondrial Membrane Potential (Δψm): Measured using a potentiometric dye such as JC-1 or TMRM.[5]

-

Caspase-3 Activity: Determined using a colorimetric or fluorometric activity assay that measures the cleavage of a specific substrate.[5]

-

-

MPP+-Induced Oxidative Toxicity in PC12 Cells

-

Objective: To model Parkinson's disease-like neurodegeneration and evaluate this compound's effect on oxidative stress and calcium signaling.[4]

-

Cell Line: Rat pheochromocytoma PC12 cells.

-

Protocol:

-

PC12 cells are divided into four groups: Control, ZNS only, MPP+ only, and ZNS + MPP+.

-

Treatment: The ZNS group is incubated with 100 µM this compound for 5 hours. The MPP+ group is incubated with 100 µM MPP+ for 10 hours. The combination group is treated with ZNS for 5 hours followed by co-incubation with MPP+ for 10 hours.[4]

-

Endpoint Assays:

-

Cell Viability: Determined by MTT assay to establish optimal dose and duration.[4]

-

Lipid Peroxidation: Measured via assays that detect malondialdehyde (MDA) or other lipid hydroperoxides.

-

Cytosolic Free Ca²⁺: Quantified using calcium-sensitive fluorescent indicators like Fura-2 AM.[4]

-

Antioxidant Status: Levels of reduced glutathione (GSH) and the activity of glutathione peroxidase are measured.[4]

-

Caspase-3 Activity: Assessed with a specific activity assay kit.[4]

-

-

ER Stress-Induced Apoptosis in SH-SY5Y Cells

-

Objective: To determine if this compound can protect against cell death triggered by endoplasmic reticulum stress.[6]

-

Cell Line: Human dopaminergic neuroblastoma SH-SY5Y cells.

-

Protocol:

-

Cells are cultured and treated with an ER stress-inducing agent, such as tunicamycin or 6-hydroxydopamine (6-OHDA).

-

Co-treatment: Cells are simultaneously treated with low micromolar concentrations of this compound.

-

Endpoint Assays:

-

Cell Death: Quantified using methods like trypan blue exclusion or a viability assay.[6]

-

Caspase-3 Cleavage: Assessed by Western blot analysis using an antibody specific to the cleaved (active) form of caspase-3.[6]

-

Protein Expression: Levels of ER stress-related proteins, specifically the ubiquitin ligase HRD1 and its stabilizer SEL1L, are measured by Western blot.[6]

-

-

LPS-Induced Microglial Inflammation Model

-

Objective: To investigate this compound's anti-inflammatory effects and its impact on microglial mitochondrial function.[8][11]

-

Cell Line: Murine microglial cell line BV2.

-

Protocol:

-

BV2 cells are seeded and challenged with lipopolysaccharide (LPS) at 1 µg/mL to induce an inflammatory response.

-

This compound is added to the culture medium, typically as a pre-treatment or co-treatment.

-

Endpoint Assays:

-

Mitochondrial Respiration: The Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) are measured using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).[8][11]

-

Mitochondrial ROS (mitROS): Measured specifically using a mitochondria-targeted fluorescent probe (e.g., MitoSOX) and flow cytometry.[8]

-

Inflammatory Markers: Expression or release of TNF-α and expression of Nav1.6 channels are measured by qPCR, ELISA, or Western blot.[12]

-

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental designs discussed in this guide.

Caption: this compound's mitigation of the oxidative stress pathway.

Caption: this compound's direct inhibition of apoptotic signaling cascades.

Caption: this compound's mechanism for reducing microglial-mediated neuroinflammation.

Caption: A generalized experimental workflow for testing this compound's neuroprotection.

Conclusion and Future Directions

The evidence from a diverse range of cellular models strongly supports the neuroprotective potential of this compound. Its ability to simultaneously target multiple key pathological pathways—including oxidative stress, apoptosis, mitochondrial dysfunction, and neuroinflammation—makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.[1][15] The data and protocols summarized herein provide a robust foundation for future research.

Future in vitro studies should aim to further dissect the upstream signaling events initiated by this compound, explore its effects in more complex co-culture systems (e.g., neuron-astrocyte-microglia), and utilize high-throughput screening to identify synergistic combinations with other neuroprotective agents. A deeper understanding of its molecular targets beyond ion channels will be critical in fully realizing the therapeutic potential of this compound for a range of devastating neurological conditions.

References

- 1. A mechanistic approach to explore the neuroprotective potential of this compound in seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of this compound on cerebral ischemia injury via inhibition of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: aspects in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound attenuates MPP+-induced oxidative toxicity through modulation of Ca2+ signaling and caspase-3 activity in neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effects of this compound against rotenone-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HRD1 levels increased by this compound prevented cell death and caspase-3 activation caused by endoplasmic reticulum stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. This compound Ameliorates Microglial Mitochondriopathy in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound reduces cell death in SH-SY5Y cells via an anti-apoptotic effect and by upregulating MnSOD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The anti-parkinsonian drug this compound reduces neuroinflammation: Role of microglial Nav 1.6 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of this compound on cerebral ischemia injury via inhibition of neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophysiological actions of this compound on striatal neurons: Selective neuroprotection against complex I mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholars.northwestern.edu [scholars.northwestern.edu]

Off-Label Applications of Zonisamide in Neurology: A Technical Guide

Abstract: Zonisamide, a benzisoxazole derivative anticonvulsant, is established as an adjunctive therapy for partial seizures. Its multifaceted mechanism of action, which includes blockade of voltage-gated sodium and T-type calcium channels, modulation of GABAergic and glutamatergic systems, weak carbonic anhydrase inhibition, and monoamine oxidase-B (MAO-B) inhibition, suggests a broader therapeutic potential in neurology.[1][2][3] This technical guide provides an in-depth review of the evidence for off-label applications of this compound in various neurological disorders, including Parkinson's disease, binge-eating disorder, essential tremor, migraine prophylaxis, and neuropathic pain. It is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data from key clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

This compound in Parkinson's Disease

This compound has been investigated as an adjunctive therapy to levodopa in Parkinson's disease (PD), primarily to address motor fluctuations.[4][5] In Japan, it is approved for this indication.[6] The therapeutic doses for PD are notably lower (25-50 mg/day) than those used for epilepsy.[4][7]

Mechanism of Action in Parkinson's Disease

The anti-parkinsonian effects of this compound are thought to be multifactorial. The drug facilitates dopaminergic transmission and may modulate the metabolism of levodopa to dopamine in the striatum.[4][6] Furthermore, its inhibition of MAO-B, an enzyme that degrades dopamine, is another key proposed mechanism.[4][6] This combination of effects is believed to help alleviate motor symptoms.

Quantitative Data Summary

| Study / Endpoint | This compound Dose | N (ZNS/Placebo) | Outcome Measure | Result | p-value | Reference |

| Murata et al. (2016) | 25 mg/day | 114 / 111 | Change in UPDRS Part III Score | -5.09 (vs. -2.9 for placebo) | 0.029 | [7] |

| 50 mg/day | 118 / 111 | Change in UPDRS Part III Score | -6.1 (vs. -2.9 for placebo) | 0.049 | [7] | |

| Post-hoc Analysis (2021) | 50 mg/day | Combined data | Reduction in Daily "OFF" Time | ~1 hour reduction | Significant | [8] |

| El-Jaafary et al. (2024) | 25 mg/day | 69 (crossover) | Change in MDS-UPDRS III "On" | Significant improvement vs. placebo | 0.009 | [9] |

Experimental Protocol: Murata et al. (2016)

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[7]

-

Patient Population: Patients with Parkinson's disease experiencing wearing-off phenomena with levodopa treatment.

-

Inclusion Criteria: Diagnosis of PD, receiving stable levodopa therapy, experiencing motor fluctuations.

-

Exclusion Criteria: Severe dyskinesia, significant cognitive impairment.

-

Intervention: Patients were randomized to receive this compound 25 mg/day, 50 mg/day, or placebo, administered orally once daily as an adjunct to their existing anti-parkinsonian medications.[7]

-

Primary Outcome Measure: The primary endpoint was the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor score) at the final assessment (Week 12 or 14).[7]

-

Secondary Outcome Measures: Changes in daily "OFF" time, UPDRS Part II ("OFF" state) scores, and safety assessments.[7]

This compound in Binge-Eating Disorder

This compound has been explored as a treatment for Binge-Eating Disorder (BED), often associated with obesity, due to its observed side effect of weight loss in epilepsy trials.[10][11]

Quantitative Data Summary

| Study / Endpoint | This compound Dose | N (ZNS/Placebo) | Outcome Measure | Result | p-value | Reference |

| McElroy et al. (2006) | 100-600 mg/day (flexible) | 30 / 30 | Rate of reduction in binge episodes/week | Significantly greater than placebo | 0.021 | [12] |

| Mean: 436 mg/day | 30 / 30 | Rate of reduction in body weight | Significantly greater than placebo | < 0.001 | [12] | |

| McElroy et al. (Open-Label, 2004) | 100-600 mg/day (flexible) | 15 | Change in binge episodes/week | Significant decrease | < 0.001 | [10][13] |

| Mean: 513 mg/day | 15 | Change in Body Mass Index (BMI) | Significant decrease | < 0.001 | [10][13] |

Experimental Protocol: McElroy et al. (2006)

-

Study Design: A 16-week, single-center, randomized, double-blind, placebo-controlled trial.[12]

-

Patient Population: Outpatients diagnosed with BED according to DSM-IV-TR criteria.

-

Inclusion Criteria: Diagnosis of BED, aged 18-65 years, BMI between 25 and 45 kg/m ².

-

Exclusion Criteria: History of psychosis, bipolar disorder, substance abuse, or contraindications to this compound.

-

Intervention: Patients were randomized to receive either this compound or placebo. This compound was initiated at 100 mg/day and titrated in 100 mg increments weekly, as tolerated, to a maximum dose of 600 mg/day.[12]

-

Primary Outcome Measure: The weekly frequency of binge-eating episodes. Efficacy was analyzed as a treatment-by-time interaction in a longitudinal analysis of the intent-to-treat sample.[12]

-

Secondary Outcome Measures: Body weight, BMI, Clinical Global Impressions-Severity (CGI-S) scale scores, and scores on the Yale-Brown Obsessive Compulsive Scale Modified for Binge Eating (YBOCS-BE).[12]

References

- 1. A Review of the Use of this compound in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound for the Treatment of Parkinson Disease: A Current Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. This compound - The Movement Disorders Prescriber's Guide to Parkinson's Disease [cambridge.org]

- 7. Frontiers | this compound for the Treatment of Parkinson Disease: A Current Update [frontiersin.org]

- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 9. Role of this compound in advanced Parkinson's disease: a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Shows Promise in Reducing Migraine Frequency in Young Patients [themunicheye.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound in the treatment of binge eating disorder with obesity: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Zonisamide's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zonisamide is a broad-spectrum antiseizure medication with a complex mechanism of action that extends beyond a single molecular target. A primary and well-established component of its therapeutic efficacy is its interaction with voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth analysis of this interaction, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and experimental processes. This compound's ability to modulate VGSC function, particularly its state-dependent inhibition, is critical to its role in suppressing neuronal hyperexcitability characteristic of epileptic seizures.[1][2][3]

Core Mechanism of Action at the Voltage-Gated Sodium Channel

This compound exerts its effects on VGSCs primarily by blocking the sustained high-frequency repetitive firing of neurons.[4] This is achieved through a state-dependent interaction with the channel, showing a preference for the inactivated states over the resting state. This property allows this compound to selectively target neurons that are firing pathologically at high frequencies, while having a lesser effect on neurons firing at normal physiological rates. The interaction leads to a stabilization of the inactivated state of the sodium channel, thereby reducing the number of channels available to open and propagate action potentials.

The key molecular interactions involve:

-

Enhancement of Fast Inactivation: this compound has been shown to interact with the fast-inactivated state of the sodium channel. This action contributes to the reduction of repetitive firing.

-

Enhancement of Slow Inactivation: this compound demonstrates a more potent effect on the slow-inactivated state of the sodium channel.[5] This is a key aspect of its mechanism, as slow inactivation plays a crucial role in regulating neuronal excitability over longer time scales. By promoting slow inactivation, this compound can effectively suppress seizure activity.[5][6]

Quantitative Analysis of this compound's Interaction with VGSCs

The following tables summarize the available quantitative data on the interaction of this compound with voltage-gated sodium channels. It is important to note that much of the detailed quantitative data comes from studies on non-mammalian preparations, and there is a need for more comprehensive studies on specific human VGSC isoforms.

Table 1: Dissociation Constants (Kd) for this compound Binding to Inactivated States of Sodium Channels

| Channel Type/Preparation | Inactivated State | Dissociation Constant (Kd) | Reference |

| Myxicola giant axons | Fast Inactivation | 12 µM | [5] |

| Myxicola giant axons | Slow Inactivation | 1 µM | [5] |

Table 2: EC50 Values for this compound's Effect on Neuronal Firing

| Preparation | Effect | EC50 | Reference |

| Rat striatal spiny neurons | Depression of current-evoked repetitive firing | 16.38 µM | [7] |

| Rat striatal spiny neurons | Reduction of glutamatergic EPSP amplitude | 32.5 µM | [7] |

Table 3: Effects of this compound on T-Type Calcium Channels (Secondary Mechanism)

| Preparation | Parameter | Effect | Concentration | Reference |

| Cultured rat cerebral cortex neurons | T-type Ca2+ current reduction | 59.5 ± 7.2% | 500 µM | [8] |

| Human neuroblastoma cells | T-type Ca2+ current reduction | 38.3 ± 5.8% | 50 µM | [9] |

| Human neuroblastoma cells | Inactivation curve shift | ~20 mV negative shift | Not specified | [9] |

| Human CaV3.2 channels (HEK-293 cells) | Ca2+ influx reduction | 15.4–30.8% | 50–200 µM | [10] |

Note: While this guide focuses on sodium channels, this compound's effect on T-type calcium channels is a significant secondary mechanism of its anti-seizure activity.

Experimental Protocols

The primary technique for investigating the interaction of this compound with voltage-gated sodium channels is whole-cell patch-clamp electrophysiology . This method allows for the precise control of the membrane potential and the recording of ionic currents through the channels.

Cell Preparation

-

Cell Lines: Stably transfected cell lines, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells, expressing specific human VGSC isoforms (e.g., NaV1.1, NaV1.2, NaV1.6) are commonly used.[10]

-

Primary Neurons: Acutely dissociated or cultured neurons from various brain regions (e.g., hippocampus, cortex) of rodents can also be used to study this compound's effects in a more native environment.[8]

-

Cell Culture and Transfection: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media. For transient transfections, standard methods like lipofection are employed.

Electrophysiological Recordings: Whole-Cell Voltage-Clamp

-

Objective: To measure the effect of this compound on the biophysical properties of voltage-gated sodium channels, including activation, inactivation, and recovery from inactivation.

-

Apparatus: A patch-clamp amplifier, a microscope, micromanipulators, a perfusion system, and data acquisition software are required.

-

Solutions:

-

External (Extracellular) Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 4), CaCl2 (e.g., 2), MgCl2 (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 5), with pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): Typically contains a cesium-based salt (e.g., CsF or CsCl, ~140) to block potassium channels, NaCl (e.g., 10), EGTA (e.g., 10) to chelate calcium, and HEPES (e.g., 10), with pH adjusted to 7.2.

-

-

Procedure:

-

A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and brought into contact with the cell membrane.

-

A high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.

-

The membrane patch is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.

-

The membrane potential is clamped at a holding potential (e.g., -100 mV) where most sodium channels are in the resting state.

-

A series of voltage protocols are applied to elicit sodium currents and study different channel states.

-

This compound is applied to the external solution via the perfusion system at various concentrations.

-

The effects of this compound on the sodium currents are recorded and analyzed.

-

Voltage Protocols for Assessing State-Dependent Block

-

Tonic Block (Resting State):

-

From a hyperpolarized holding potential (e.g., -120 mV), a short depolarizing pulse (e.g., to -10 mV for 20 ms) is applied at a low frequency (e.g., 0.1 Hz) to measure the peak sodium current in the absence and presence of this compound.

-

-

Use-Dependent Block (Inactivated State):

-

A train of depolarizing pulses (e.g., to -10 mV for 20 ms) is applied at a higher frequency (e.g., 10 Hz) to induce accumulation of channels in the inactivated state. The reduction in peak current during the pulse train in the presence of this compound indicates use-dependent block.

-

-

Voltage-Dependence of Inactivation:

-

A series of conditioning pre-pulses of varying voltages (e.g., from -120 mV to -20 mV for 500 ms) are applied, followed by a test pulse (e.g., to -10 mV) to determine the fraction of available channels. The shift in the resulting inactivation curve in the presence of this compound reveals its effect on the voltage-dependence of inactivation.

-

-

Recovery from Inactivation:

-

A two-pulse protocol is used. A conditioning pulse depolarizes the membrane to inactivate the channels, followed by a variable recovery interval at a hyperpolarized potential before a test pulse is applied. The time course of recovery of the sodium current is measured in the absence and presence of this compound.

-

Visualizations

Signaling Pathways and Logical Relationships

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Blockade of sustained repetitive action potentials in cultured spinal cord neurons by this compound (AD 810, CI 912), a novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound enhances slow sodium inactivation in Myxicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophysiological actions of this compound on striatal neurons: Selective neuroprotection against complex I mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of T-type calcium channel blockade by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound block of cloned human T-type voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Zonisamide's Complex Interplay with Dopaminergic and Serotonergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zonisamide, a benzisoxazole derivative with a multifaceted mechanism of action, has demonstrated significant effects on both dopaminergic and serotonergic pathways. This technical guide provides an in-depth analysis of these interactions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying neurobiological processes. The primary actions of this compound within these systems include the modulation of neurotransmitter synthesis and turnover, and the inhibition of key metabolic enzymes, notably monoamine oxidase B (MAO-B). This document aims to serve as a comprehensive resource for researchers and professionals engaged in the study and development of neurotherapeutics.

Introduction

Initially developed as an antiepileptic agent, this compound's clinical utility has expanded to include adjunctive therapy for Parkinson's disease, reflecting its significant impact on central nervous system monoamine pathways.[1] Its therapeutic effects are attributed to a combination of mechanisms, including the blockade of voltage-sensitive sodium channels and T-type calcium channels.[1][2] However, its influence on dopamine and serotonin neurotransmission is a critical aspect of its pharmacological profile, contributing to both its therapeutic efficacy and potential side effects.[1] This guide focuses specifically on elucidating the intricate effects of this compound on the dopaminergic and serotonergic systems.

Effects on the Dopaminergic Pathway

This compound exerts a notable, dose-dependent influence on the dopaminergic system. At therapeutic concentrations, it has been shown to enhance dopaminergic neurotransmission, while higher, supratherapeutic doses may lead to an inhibition of dopamine turnover.[3][4]

Modulation of Dopamine Synthesis and Turnover

Preclinical studies have demonstrated that therapeutic doses of this compound increase the synthesis of dopamine. This is achieved, in part, by enhancing the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[4] In vivo microdialysis studies in rats have shown that acute administration of therapeutic doses (20 and 50 mg/kg) of this compound increases both intracellular and extracellular levels of dopamine and its precursor, DOPA, in the striatum and hippocampus.[4] Chronic administration of these doses also leads to increased intracellular levels of dopamine and its metabolites.[4]

Conversely, supratherapeutic doses (100 mg/kg) have been found to decrease intracellular levels of dopamine and its metabolites and inhibit DOPA accumulation, indicating an inhibition of dopamine turnover at these higher concentrations.[4]

Inhibition of Monoamine Oxidase B (MAO-B)

A key mechanism underlying this compound's effect on the dopaminergic system is its activity as a reversible inhibitor of monoamine oxidase B (MAO-B).[3] MAO-B is a crucial enzyme responsible for the degradation of dopamine. By inhibiting MAO-B, this compound increases the synaptic availability of dopamine.

Quantitative Data: Dopaminergic Pathway

The following table summarizes the key quantitative findings related to this compound's interaction with the dopaminergic system.

| Parameter | Value | Species/System | Reference |

| MAO-B Inhibition (IC50) | 24.8 ± 4.3 μM | Mouse brain homogenates | [3] |

| MAO-B Inhibition (Ki) | 3.1 ± 0.3 μM | Human (recombinant) | [5] |

| MAO-B Inhibition (Ki) | 2.9 ± 0.5 μM | Rat (recombinant) | [5] |

| MAO-A Inhibition | No significant inhibition | Human and Rat (recombinant) | [5] |

Effects on the Serotonergic Pathway

This compound also exhibits a biphasic, dose-dependent effect on the serotonergic system.[6]

Modulation of Serotonin Synthesis and Turnover

Studies in rats have shown that effective anticonvulsant concentrations of this compound increase both the total and extracellular levels of serotonin (5-HT) and its precursor, 5-hydroxytryptophan (5-HTP), in the hippocampus.[6] This suggests an enhancement of serotonin synthesis and turnover at therapeutic doses. However, similar to its effects on the dopaminergic system, supra-effective concentrations of this compound can lead to a reduction or no change in the levels of these substances.[6] In vitro studies have indicated that this compound does not significantly affect serotonin reuptake.[6]

Quantitative Data: Serotonergic Pathway

Currently, specific binding affinities (Ki values) of this compound for various serotonin receptor subtypes are not extensively reported in publicly available literature. The primary evidence for its interaction with the serotonergic system comes from studies measuring changes in serotonin levels and its metabolites.

| Parameter | Observation | Species/System | Reference |

| Extracellular Serotonin (5-HT) Levels | Increased at therapeutic doses | Rat Hippocampus | [6] |

| Extracellular 5-HIAA Levels | Increased at therapeutic doses | Rat Hippocampus | [6] |

| Total 5-HT, 5-HIAA, and 5-HTP Levels | Increased at therapeutic doses (acute and chronic administration) | Rat Striatum and Hippocampus | [6] |

| Serotonin Reuptake | No effect (30-1000 μM) | Rat Hippocampus (in vitro) | [6] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in DOT language script.

Caption: this compound's influence on the dopaminergic synapse.

Caption: this compound's effects on the serotonergic synapse.

Caption: Workflow for in vivo microdialysis studies.

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol provides a generalized methodology for assessing the effects of this compound on extracellular dopamine and serotonin levels in the rodent brain.

-

Animals: Male Wistar rats or C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Surgical Implantation of Microdialysis Probes:

-

Animals are anesthetized (e.g., with sodium pentobarbital).

-

The animal is placed in a stereotaxic frame.

-

A guide cannula for the microdialysis probe is implanted, targeting the brain region of interest (e.g., striatum or hippocampus), and secured with dental cement.

-

Animals are allowed a recovery period of at least 24 hours post-surgery.

-

-

Microdialysis Procedure:

-

A microdialysis probe (e.g., with a 2-4 mm membrane) is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min).

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

-

This compound, dissolved in a suitable vehicle, is administered (e.g., intraperitoneally).

-

Dialysate collection continues for a specified period post-administration.

-

-

Sample Analysis:

-

Collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD).

-

Dopamine, serotonin, and their respective metabolites (DOPAC, HVA, 5-HIAA) are separated on a reverse-phase column and quantified based on their electrochemical properties.

-

Results are typically expressed as a percentage of the baseline concentration.

-

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound on MAO-B.

-

Enzyme Source: Homogenates of mouse or rat brain tissue, or recombinant human MAO-B expressed in a suitable system (e.g., Pichia pastoris).

-

Substrate: A specific substrate for MAO-B, such as benzylamine or tyramine, is used.

-

Assay Procedure:

-

The enzyme preparation is pre-incubated with various concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the MAO-B substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated (e.g., by the addition of acid).

-

-

Detection and Quantification:

-

Spectrophotometric Method: The formation of the product (e.g., benzaldehyde from benzylamine) can be measured by monitoring the change in absorbance at a specific wavelength.

-

Fluorometric Method: The production of hydrogen peroxide (H2O2), a byproduct of the MAO reaction, can be measured using a fluorescent probe (e.g., Amplex Red).

-

-

Data Analysis: The concentration of this compound that produces 50% inhibition of the enzyme activity (IC50) is calculated. For determination of the inhibition constant (Ki), experiments are performed with varying concentrations of both the substrate and this compound, and the data are analyzed using methods such as Lineweaver-Burk plots.

Conclusion

This compound's interaction with dopaminergic and serotonergic pathways is complex and dose-dependent. Its primary mechanisms of action within these systems involve the enhancement of dopamine synthesis and the reversible inhibition of MAO-B, leading to increased dopamine availability. It also facilitates serotonergic neurotransmission at therapeutic doses. A comprehensive understanding of these interactions is crucial for optimizing its therapeutic use and for the development of novel neurotherapeutics targeting these critical neurotransmitter systems. Further research is warranted to fully elucidate the receptor-specific binding profile of this compound and to explore the clinical implications of its biphasic effects on monoaminergic neurotransmission.

References

- 1. This compound – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Antiepileptic Drug this compound Inhibits MAO-B and Attenuates MPTP Toxicity in Mice: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound on dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biphasic effects of this compound on serotonergic system in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Metabolic Fate of Zonisamide in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zonisamide, a benzisoxazole derivative with a unique sulfonamide structure, is an established anti-epileptic drug (AED) utilized in the management of various seizure types.[1] Its broad spectrum of activity is attributed to a multi-faceted mechanism of action, including the blockade of voltage-gated sodium channels and T-type calcium channels.[2][3] A thorough understanding of its pharmacokinetic (PK) and metabolic profile in preclinical animal models is paramount for the interpretation of toxicological studies, the prediction of human pharmacokinetics, and the overall success of the drug development process. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key laboratory animal species, supported by detailed experimental methodologies and comparative data analysis.

I. Pharmacokinetics of this compound in Animal Models

The pharmacokinetic properties of this compound have been investigated in several animal species, including rats, mice, dogs, and monkeys. These studies reveal species-specific differences in drug disposition, which are critical for the extrapolation of preclinical data to human clinical scenarios.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in various animal models following oral (PO) and intravenous (IV) administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Dose & Route | Reference |

| Tmax (h) | 2 - 4 | 10, 20, 40 mg/kg PO | [4] |

| t1/2 (h) | ~9 | 10, 20, 40 mg/kg PO | [4] |

| t1/2 (h) | 9.2 ± 0.7 | 20 mg/kg IV | [4] |

| Vd (L/kg) | 1.10 ± 0.03 | 20 mg/kg IV | [4] |

| AUC (µg·h/mL) | 245.6 ± 16.9 | 20 mg/kg IV | [4] |

| Plasma Protein Binding (%) | 47.9 | In vitro | [4] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Dose & Route | Reference |

| Tmax (h) | 2.75 | 10 mg/kg PO | [5] |

| t1/2 (h) | 16.4 (plasma) | 6.85 mg/kg IV | [6] |

| t1/2 (h) | 20-40 | Not specified | [7] |

| Vd (L/kg) | Not specified | - | - |

| CL (mL/hr/kg) | 57.55 (plasma) | 6.85 mg/kg IV | [6] |

| Bioavailability (%) | ~68 | 10 mg/kg PO | [5] |

| Cmax (µg/mL) | 11.56 ± 4.04 | 10 mg/kg PO | [8] |

| Plasma Protein Binding (%) | ~40 | In vitro | [4] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dose & Route | Reference |

| Brain:Plasma Ratio | ~2 | 20-25 mg/kg | [9] |

Note: Comprehensive pharmacokinetic data for this compound in mice is limited in the public domain.

Table 4: Pharmacokinetic Parameters of this compound in Monkeys (Common Marmoset)

| Parameter | Value | Dose & Route | Reference |

| Plasma Protein Binding (%) | ~35 | In vitro | [4] |

II. Metabolism of this compound in Animal Models

The biotransformation of this compound is a critical determinant of its efficacy and safety profile. Metabolism primarily occurs in the liver and involves a series of enzymatic reactions, leading to the formation of various metabolites that are subsequently excreted.

Metabolic Pathways

The metabolism of this compound proceeds primarily through two major pathways:

-

Reductive cleavage of the isoxazole ring: This is a key metabolic step, leading to the formation of 2–sulfamoylacetylphenol (SMAP). This reaction is mediated by cytochrome P450 enzymes, particularly CYP3A4.[10]

-

Acetylation: The parent drug can undergo N-acetylation to form N-acetyl this compound.[10]

Subsequent conjugation reactions, such as glucuronidation and sulfation, further modify the primary metabolites, facilitating their elimination.[11]

Species-Specific Metabolism

-

Rats: In rats, a significant portion of the administered dose is excreted in the urine as unchanged drug and a variety of metabolites.[11] The major metabolic pathways include reductive cleavage to SMAP and subsequent glucuronidation, as well as N-acetylation and direct glucuronidation of the parent compound.[11]

-

Dogs: A notable species difference in dogs is their deficiency in acetylation capacity.[7] This suggests that the N-acetylation pathway is likely absent or significantly reduced in this species, potentially altering the metabolite profile and the overall clearance of the drug. This compound is metabolized by hepatic cytochrome P450 enzymes in dogs.[12]

-

Mice: While detailed metabolic profiling is not extensively reported, studies indicate that this compound inhibits monoamine oxidase B (MAO-B) in mice.[9]

-

Monkeys: Limited information is available on the specific metabolic pathways of this compound in monkeys.

Mandatory Visualization: Metabolic Pathway of this compound

Caption: Major metabolic pathways of this compound.

III. Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable pharmacokinetic and metabolism studies. Below are representative methodologies employed in the characterization of this compound in animal models.

Pharmacokinetic Study in Dogs (Oral and Rectal Administration)

This protocol is a composite based on methodologies described in the literature.[1][8][13]

-

Animal Model: Healthy adult Beagle or mixed-breed dogs of both sexes are used. Animals are fasted overnight prior to drug administration but have free access to water.

-

Drug Administration:

-

Blood Sampling: Blood samples (e.g., 2-3 mL) are collected from the jugular or cephalic vein into heparinized tubes at predose (0 h) and at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 h).

-

Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection or by a commercial immunoassay.[8][13]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, t1/2, AUC, Vd, and CL.

Mandatory Visualization: Experimental Workflow for a Canine Pharmacokinetic Study

Caption: Workflow for a typical canine pharmacokinetic study.

Metabolism Study in Rats

This protocol is based on a study investigating this compound metabolism in rats.[11]

-

Animal Model: Male Wistar rats are used.

-

Drug Administration: [14C]-labeled this compound is administered intraperitoneally (IP) to facilitate tracking of the drug and its metabolites.

-

Sample Collection: Urine and feces are collected over a 72-hour period.

-

Metabolite Profiling and Identification:

-

Urine samples are analyzed by thin-layer chromatography (TLC) and HPLC to separate the parent drug and its metabolites.

-

Radioactivity is quantified to determine the proportion of each metabolite.

-

Metabolite structures are elucidated using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

IV. Discussion and Conclusion

The preclinical pharmacokinetic and metabolism studies of this compound provide valuable insights into its disposition in various animal models. The data reveal that this compound is generally well-absorbed orally, with species-dependent differences in its elimination half-life and metabolic pathways. The deficiency in acetylation in dogs is a critical consideration for interspecies extrapolation.

The provided experimental protocols offer a framework for conducting robust preclinical studies. Adherence to such detailed methodologies ensures the generation of high-quality, reproducible data, which is essential for regulatory submissions and for making informed decisions during drug development.

Future research should aim to fill the existing data gaps, particularly concerning the comprehensive pharmacokinetic profile of this compound in mice and monkeys, and a more detailed characterization of its metabolic fate in species other than the rat. Such information will further refine our understanding of this important antiepileptic agent and facilitate the development of new and improved therapeutic strategies.

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. This compound: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 7. This compound (Zonegran®) [w3.vetmed.auburn.edu]

- 8. Pharmacokinetics of Single‐Dose Rectal this compound Administration in Normal Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Antiepileptic Drug this compound Inhibits MAO-B and Attenuates MPTP Toxicity in Mice: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Metabolism of the anticonvulsant agent this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of oral this compound treatment on serum phenobarbital concentrations in epileptic dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of single dose rectal this compound in healthy canines - UNIVERSITY OF TENNESSEE [portal.nifa.usda.gov]

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Zonisamide in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Abstract This document details a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Zonisamide in bulk drug and pharmaceutical dosage forms. The method utilizes a reversed-phase C18 column with isocratic elution, providing a rapid and efficient analysis. The mobile phase consists of a buffered organic mixture, ensuring excellent peak symmetry and resolution. Detection is performed using a UV detector, set at a wavelength that maximizes sensitivity for this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis and stability studies.

1. Introduction this compound, chemically known as 1,2-benzisoxazole-3-methane sulfonamide, is an antiepileptic drug used for the treatment of partial seizures.[1][2] Given its therapeutic importance, a reliable and validated analytical method is crucial for ensuring the quality, potency, and stability of its pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high specificity, sensitivity, and accuracy. This application note provides a comprehensive protocol for the development and validation of an isocratic reversed-phase HPLC method for this compound quantification.

2. Method Development Strategy The development of a robust HPLC method follows a logical progression of optimizing various parameters to achieve the desired separation and quantification. The workflow begins with understanding the analyte's properties and systematically refining chromatographic conditions.

Caption: Logical workflow for HPLC method development.

Experimental Protocols

2.1 Materials and Reagents

-

This compound Reference Standard (USP grade or equivalent)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Ortho-phosphoric acid (AR Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Ultrapure Water (Milli-Q® or equivalent)

-

This compound Tablets/Capsules (Marketed Formulation)

2.2 Instrumentation

-

HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

-

Analytical balance, sonicator, pH meter, and volumetric glassware.

2.3 Chromatographic Conditions The following conditions were optimized for the analysis of this compound.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., Enable ODS, 250 mm x 4.6 mm, 5 µm particle size)[1] |

| Mobile Phase | 0.1% Ortho-phosphoric acid : Methanol (30:70 v/v)[1] |

| Flow Rate | 1.0 mL/min[1][3] |

| Detection | UV at 285 nm[1] (Alternatively, 240 nm can be used[4][5]) |

| Injection Volume | 20 µL[3] |

| Column Temperature | Ambient or controlled at 30°C |

| Run Time | Approximately 10 minutes |

| Expected Retention Time | ~3.5 - 4.8 minutes[1][3] |

2.4 Preparation of Solutions

2.4.1 Mobile Phase Preparation

-

Prepare 0.1% ortho-phosphoric acid by adding 1 mL of the acid to 1000 mL of ultrapure water.

-

Mix the prepared aqueous solution with Methanol in a 30:70 (v/v) ratio.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.

2.4.2 Standard Stock Solution Preparation (1000 µg/mL)

-

Accurately weigh 100 mg of this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of a Methanol:Water (50:50 v/v) mixture and sonicate for 10 minutes to dissolve.

-

Make up the volume to 100 mL with the same diluent.[1]

2.4.3 Working Standard Solution Preparation (40 µg/mL)

-

Pipette 4 mL of the Standard Stock Solution (1000 µg/mL) into a 100 mL volumetric flask.

-

Dilute to the mark with the mobile phase.

2.4.4 Sample Preparation (from Tablets)

-

Weigh and finely powder 20 tablets to determine the average weight.

-

Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[1]

-

Add about 70 mL of Methanol:Water (50:50 v/v), sonicate for 15 minutes to ensure complete extraction, and then dilute to the mark with the same diluent.[1]

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute this solution appropriately with the mobile phase to obtain a final theoretical concentration of 40 µg/mL.

Method Validation

The developed method was validated as per ICH guidelines for parameters including system suitability, linearity, precision, accuracy, specificity, LOD, and LOQ.

3.1 System Suitability System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. The results must meet the acceptance criteria before sample analysis.

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2.0 | ~1.1 |

| Theoretical Plates (N) | N > 2000 | > 4500 |

| %RSD of Peak Areas | ≤ 2.0% (for n=6) | ~0.5% |

3.2 Linearity The linearity was established by analyzing a series of dilutions of the standard solution. The plot of peak area versus concentration was linear over the specified range.

| Parameter | Result |

| Linearity Range | 10 - 70 µg/mL[1] |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

3.3 Precision Precision was determined through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing six replicate preparations of the sample solution.

| Precision Type | Result (%RSD) | Acceptance Criteria |

| Repeatability | < 1.0% | ≤ 2.0% |

| Intermediate Precision | < 1.5% | ≤ 2.0% |

3.4 Accuracy (Recovery) Accuracy was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120%) by spiking a known amount of standard drug into a pre-analyzed sample solution.

| Spike Level | Mean Recovery (%) | Acceptance Criteria |

| 80% | 99.5% | 98.0% - 102.0% |

| 100% | 100.2% | 98.0% - 102.0% |

| 120% | 99.8% | 98.0% - 102.0% |

3.5 Specificity (Forced Degradation) Forced degradation studies were performed by subjecting the this compound sample to acid, base, oxidative, thermal, and photolytic stress conditions. The chromatograms showed no interference from degradation products or excipients at the retention time of the this compound peak, proving the method is stability-indicating.

3.6 Limits of Detection (LOD) and Quantitation (LOQ) LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result (µg/mL) |

| LOD | ~0.28[1] |

| LOQ | ~0.84[1] |

Standard Experimental Workflow

The routine analysis of a this compound sample follows a standardized workflow from sample receipt to the final report generation.

Caption: Standard workflow for this compound sample analysis.

5. Conclusion The HPLC method described provides a simple, rapid, and reliable approach for the quantification of this compound in pharmaceutical dosage forms.[1] The method is linear, precise, accurate, and specific, making it an ideal tool for routine quality control testing and for conducting stability assessments of this compound products. The short run time allows for a high throughput of samples, increasing laboratory efficiency.

References

Zonisamide in In-Vitro Patch-Clamp Electrophysiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Zonisamide in in-vitro patch-clamp electrophysiology studies. This compound is a sulfonamide anticonvulsant with a multi-target mechanism of action, making it a subject of interest for research into epilepsy, Parkinson's disease, and other neurological disorders.[1][2][3] These protocols are designed to guide researchers in investigating the effects of this compound on various ion channels.

Mechanism of Action

This compound's primary mechanisms of action relevant to electrophysiology involve the modulation of voltage-gated ion channels and neurotransmitter systems.[1] It is known to block voltage-gated sodium channels and T-type calcium channels, which contributes to the suppression of neuronal hypersynchronization.[1][2][3] Additionally, this compound can modulate GABAergic and glutamatergic neurotransmission.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various ion channels as determined by in-vitro patch-clamp studies.

Table 1: Effects of this compound on Voltage-Gated T-type Calcium Channels (VGCCs)

| Channel Subtype | Cell Type | This compound Concentration | Effect | Reference |

| Ca(v)3.1 | HEK-293 | 50 µM | Minor inhibitory effect | [5] |

| Ca(v)3.1 | HEK-293 | 150 µM | Minor inhibitory effect | [5] |

| Ca(v)3.2 | HEK-293 | 50-200 µM | 15.4–30.8% reduction of Ca2+ influx | [5][6] |

| Ca(v)3.3 | HEK-293 | 50 µM | 10.3 ± 1.9% reduction of Ca2+ currents | [5] |

| Ca(v)3.3 | HEK-293 | 150 µM | 16.7 ± 2.9% reduction of Ca2+ currents | [5] |

| T-type | Cultured rat cortical neurons | 500 µM | 59.5 ± 7.2% reduction of current | [7] |

| T-type | Cultured human neuroblastoma cells | 50 µM | 38.3 ± 5.8% reduction of current | [8] |

Table 2: Effects of this compound on Other Ion Channels and Neurotransmitter Systems

| Target | Cell Type | This compound Concentration | Effect | Reference |

| Voltage-Gated Sodium Channels (VGSCs) | N/A | N/A | Blocks repetitive firing | [1][2] |

| Large-conductance Ca2+-activated K+ (BKCa) channels | Differentiated hippocampal H19-7 cells | 34 µM (EC50) | Enhanced activity | |

| A-type K+ current | Differentiated hippocampal H19-7 cells | >100 µM | Reduced amplitude | |

| GABA Transporter (GAT-1) | Rat hippocampus and cortex | 40 mg/kg (in vivo) | Down-regulation | [9] |

| Glutamate Transporter (EAAC-1) | Rat hippocampus and cortex | 40 mg/kg (in vivo) | Up-regulation | [9] |

| Basal GABA release | Rat hippocampus | Therapeutic concentrations | Increased | [10] |

| K+-evoked GABA and glutamate release | Rat hippocampus | Therapeutic concentrations | Reduced | [10] |

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound using whole-cell patch-clamp electrophysiology.

Protocol for T-type Calcium Channel Recordings

This protocol is adapted from studies on cloned human Ca(v)3 channels expressed in HEK-293 cells.[5][6]

Cell Preparation:

-